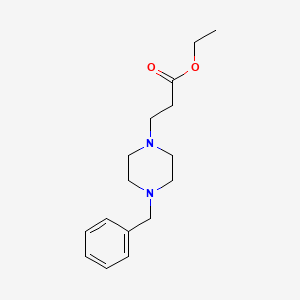
Ethyl 3-(4-benzylpiperazin-1-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-benzylpiperazin-1-yl)propanoate is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol. This compound is known for its potential therapeutic applications in various fields of research and industry.
準備方法
The synthesis of Ethyl 3-(4-benzylpiperazin-1-yl)propanoate typically involves the reaction of 4-benzylpiperazine with ethyl 3-bromopropanoate under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product.
化学反応の分析
Ethyl 3-(4-benzylpiperazin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups onto the piperazine ring.
科学的研究の応用
Ethyl 3-(4-benzylpiperazin-1-yl)propanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It has potential therapeutic applications in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of Ethyl 3-(4-benzylpiperazin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of specific enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
類似化合物との比較
Ethyl 3-(4-benzylpiperazin-1-yl)propanoate can be compared with other similar compounds, such as:
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound also contains a benzylpiperazine moiety and exhibits similar biological activities.
3-(4-arylpiperazin-1-yl)cinnolines: These compounds have a piperazine ring and are known for their antifungal and antibacterial properties.
This compound stands out due to its unique combination of a piperazine ring and an ester group, which contributes to its distinct chemical and biological properties.
生物活性
Ethyl 3-(4-benzylpiperazin-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
This compound has the molecular formula C15H22N2O2. The compound features a piperazine ring substituted with a benzyl group, which is known to enhance its binding affinity to biological targets. This structure positions it as a candidate for further pharmacological exploration.
Antimicrobial Activity
Research indicates that derivatives of piperazine, including this compound, exhibit notable antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and fungi by interfering with essential metabolic pathways.
- Mechanism of Action : The primary mechanism involves the inhibition of specific enzymes crucial for microbial survival. For instance, studies suggest that these compounds may disrupt protein synthesis in microorganisms, leading to their death or growth inhibition.
Comparative Biological Activity
To contextualize the biological activity of this compound, it can be compared with other piperazine derivatives:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Mthis compound | Mthis compound | Exhibits similar antimicrobial activity but differs in substitution patterns. |
| 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one | N/A | Contains a benzylpiperazine moiety and shows comparable activities. |
| 3-(4-arylpiperazin-1-yl)cinnolines | N/A | Known for antifungal and antibacterial properties. |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Studies : A study conducted on various piperazine derivatives found that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
- Enzyme Inhibition : In vitro assays revealed that this compound could inhibit enzymes involved in bacterial metabolism, such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair .
- Molecular Docking Studies : Computational studies using molecular docking techniques indicated that this compound binds effectively to target proteins associated with microbial growth regulation, suggesting potential pathways for therapeutic application .
特性
IUPAC Name |
ethyl 3-(4-benzylpiperazin-1-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-2-20-16(19)8-9-17-10-12-18(13-11-17)14-15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOVOGRQHDNEKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378879 |
Source


|
| Record name | Ethyl 3-(4-benzylpiperazin-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646456-04-4 |
Source


|
| Record name | Ethyl 3-(4-benzylpiperazin-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














